4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
Description
4-(8-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is a synthetic organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential antimicrobial and anticancer properties .
Properties
IUPAC Name |
[4-(8-methyl-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-10-4-3-5-14-15(10)18-16(22-17(14)20)12-6-8-13(9-7-12)21-11(2)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQCFIOJVHIVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC=C(C=C3)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204022 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine. This reaction leads to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives . The specific conditions for this synthesis include:
Refluxing: the reaction mixture at temperatures between 35-40°C for 50-55 minutes.
Using ethylcyanoacetate or ethylacetoacetate: as active methylene compounds to facilitate the reaction.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions and purification steps to obtain high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(8-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: Reacts with primary aromatic amines such as aniline, p-chloro aniline, and p-methoxy aniline.
Condensation Reactions: Forms products with heterocyclic amines like 2-aminothiazole and 2-aminobenzothiazole.
Cyclization Reactions: Involves reactions with sodium azide and active methylene compounds.
Common Reagents and Conditions:
Primary Aromatic Amines: Aniline, p-chloro aniline, p-methoxy aniline.
Heterocyclic Amines: 2-aminothiazole, 2-aminobenzothiazole.
Active Methylene Compounds: Ethylcyanoacetate, ethylacetoacetate.
Major Products:
Substituted Benzoxazinone Derivatives: Formed through substitution reactions.
Heterocyclic Compounds: Resulting from condensation reactions.
Scientific Research Applications
4-(8-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has several scientific research applications, including:
Medicinal Chemistry: Investigated for its antimicrobial and anticancer properties.
Biological Studies: Used in studies exploring its potential as an inhibitor for various enzymes and biological targets.
Industrial Applications: Potential use in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of 4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects by:
Inhibiting Enzymes: Potentially inhibiting enzymes involved in microbial and cancer cell proliferation.
Interacting with Biological Pathways: Modulating pathways related to inflammation and cell growth.
Comparison with Similar Compounds
- 2-Methyl-4H-3,1-benzoxazin-4-one
- 4-Hydroxy-2-quinolones
- Quinazolinone Derivatives
Comparison: 4-(8-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate stands out due to its unique combination of a benzoxazinone core with a phenyl acetate group, which may contribute to its distinct biological activities. Compared to similar compounds, it exhibits a broader range of antimicrobial and anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
